molecular formula C12H13NS B14479493 1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole CAS No. 71190-29-9

1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole

Cat. No.: B14479493
CAS No.: 71190-29-9
M. Wt: 203.31 g/mol
InChI Key: MJNDUENALLGQHK-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole is a synthetic polycyclic compound designed for advanced research applications. Its core structure incorporates a fused cycloheptapyrrole system, a privileged scaffold in medicinal chemistry known for its potential to interact with various biological targets . The specific substitution pattern, featuring a methylsulfanyl group, is a key synthetic handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules for high-throughput screening and lead optimization campaigns . Preliminary research on structurally related cyclohepta[c]pyrrole derivatives indicates significant potential in two primary fields. In drug discovery, such nitrogen-fused heterocycles are investigated as key structural motifs in bioactive molecules. These compounds have shown relevance as extracellular signal-regulated kinase (ERK) inhibitors, anticancer agents, and antibiotics . In material science, similar polycyclic pyrroloimidazole structures are being explored as prospective candidates for TADF (Thermally Activated Delayed Fluorescence) emitters in OLED devices, contributing to the development of next-generation optoelectronic materials . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

71190-29-9

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

1,3-dimethyl-6-methylsulfanylcyclohepta[c]pyrrole

InChI

InChI=1S/C12H13NS/c1-8-11-6-4-10(14-3)5-7-12(11)9(2)13-8/h4-7H,1-3H3

InChI Key

MJNDUENALLGQHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC=C2C(=N1)C)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable diketone with an amine, followed by cyclization and introduction of the methylsulfanyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiolates or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group can enhance its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Cyclohepta[b]pyrrole Derivatives

describes two hexahydro-cyclohepta[b]pyrrole derivatives:

2-Benzyl-1,5,6,7,8,9-hexahydro-cyclohepta[b]pyrrole : Features a benzyl substituent, synthesized via Ir@SiCN-catalyzed reactions (75% yield). Molecular weight: 225.33 g/mol.

2-sec-Butyl-1,5,6,7,8,9-hexahydro-cyclohepta[b]pyrrole : Substituted with a sec-butyl group (77% yield). Molecular weight: 191.31 g/mol.

Comparison :

  • The target compound’s methylsulfanyl group introduces distinct electronic effects compared to benzyl or sec-butyl substituents.
  • Synthetic yields for these analogs (75–77%) suggest that steric and electronic factors influence reaction efficiency, which may extend to the target compound’s synthesis .

Cyclohepta[b]pyran Derivatives

highlights 92 cyclohepta[b]pyran derivatives, which replace the pyrrole nitrogen with an oxygen atom. These compounds are biosynthesized by fungi and plants and exhibit diverse bioactivities, including antimicrobial and anticancer properties.

Comparison :

  • The oxygen atom in pyran derivatives increases polarity and hydrogen-bonding capacity compared to pyrrole’s nitrogen. This difference may alter solubility and bioavailability.
  • Biological activity data for cyclohepta[b]pyrans (e.g., antifungal effects) suggest that the target compound’s pyrrole core could similarly serve as a pharmacophore, though direct evidence is lacking .

Sulfur-Containing Analogs

Brasilianoid D (Cyclohepta[c]furan Derivative)

describes Brasileanoid D, a methyl ester with a methylsulfanyl-like moiety (3,4-dioxo group). Key properties include:

  • Melting point: 255–258°C.
  • Optical rotation: [α]20 = −60° (MeOH).
  • Spectroscopic HRESIMS m/z 507.2590 .

Comparison :

  • The target compound’s methylsulfanyl group is less oxidized than Brasileanoid D’s dioxo substituents, likely resulting in lower polarity and higher lipophilicity.
  • Optical activity in Brasileanoid D ([α]20 = −60°) suggests chiral centers, which may also exist in the target compound depending on its stereochemistry .

Patent-Derived Sulfonamide/Sulfonate Analogs

and list compounds like 1-cyclohexyl-3-(4-(methylsulfonyl)phenyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazine, which feature sulfonyl groups.

Comparison :

  • Sulfonyl (-SO₂-) groups are strongly electron-withdrawing, contrasting with the electron-donating methylsulfanyl (-SMe) group. This difference impacts reactivity (e.g., electrophilic substitution) and metabolic stability .

Pharmaceutical Relevance: Loratadine-Related Compounds

details Loratadine-related benzo[5,6]cyclohepta[b]pyridine derivatives, such as 8-Chloro-5,6-dihydro-11-(N-methylpiperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine. These are antihistamines with clinical applications.

Comparison :

  • The target compound lacks the aromatic benzo-fused ring and chlorine substituent found in Loratadine analogs, which are critical for receptor binding in antihistamines. However, the methylsulfanyl group may offer novel interaction sites for drug design .

Biological Activity

1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole is a compound of increasing interest in the field of medicinal chemistry, particularly for its diverse biological activities. This article synthesizes available research findings related to the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole belongs to the class of pyrrole derivatives, which are known for their significant pharmacological properties. The presence of the methylsulfanyl group enhances its biological activity by potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research has shown that various pyrrole derivatives exhibit antimicrobial properties. For instance, compounds similar to 1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole have demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall below 10 µg/mL, indicating potent antibacterial activity .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundTarget OrganismMIC (µg/mL)
1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrroleS. aureus<10
Similar Pyrrole DerivativeE. coli<10
Pyrrolomycin ABacillus subtilis0.5
2-Methyl-1,3,5-trisubstituted pyrrolesCandida albicans<5

Anticancer Activity

The anticancer potential of 1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole has been explored in various studies. It has been noted to exhibit significant antiproliferative effects against several cancer cell lines including A549 (lung cancer), with IC50 values ranging from nanomolar to micromolar concentrations .

Case Study: Cytotoxicity Against A549 Cells

A study conducted on the cytotoxic effects of this compound revealed:

  • Cell Line : A549 (human lung carcinoma)
  • IC50 Value : Approximately 5 µM
  • Mechanism : Induction of apoptosis through mitochondrial pathways.

Anti-inflammatory Activity

Pyrrole derivatives are also recognized for their anti-inflammatory properties. Compounds similar to 1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole have shown selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes. The selectivity ratio for COX-2 inhibition is particularly noteworthy as it suggests potential applications in treating inflammatory diseases with reduced side effects compared to non-selective NSAIDs .

Q & A

Q. What are the optimal synthetic routes for 1,3-dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole, and how do reaction conditions influence yield?

The synthesis of polycyclic pyrrole derivatives often involves cycloaddition, alkylation, or sulfanylation steps. For example, cyclohepta[b]pyrrole derivatives can be synthesized via high-pressure-assisted reactions or cyclization of intermediates like ethyl 1-substituted-8-oxo-hexahydrocyclohepta[b]pyrrole carboxylates . Key parameters include temperature (e.g., 60–80°C for sulfanylation), solvent polarity (DMF or dioxane for solubility), and catalyst choice (e.g., 1-methylimidazole for regioselectivity). Yields typically range from 70% to 97% under optimized conditions .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • X-ray crystallography : Single-crystal studies (e.g., Bruker SMART/SAINT systems) reveal bond lengths (mean σ(C–C) = 0.003 Å) and dihedral angles (e.g., −179.41° for ring puckering) .
  • NMR/IR/MS : 1H^1H-NMR detects methylsulfanyl protons (δ 2.35–2.71 ppm), while IR confirms C=S (1080–1120 cm1^{-1}) and pyrrole C-N (1580–1610 cm1^{-1}) stretches. MS data (e.g., m/z 472 [M+^+]) validate molecular weight .

Q. What strategies improve the solubility of this compound for in vitro assays?

Derivatization with polar groups (e.g., hydroxyl or carboxyl) or use of co-solvents (DMSO/water mixtures) enhances solubility. For example, N,N’-dialkyl analogs of pyrrolo[3,4-c]pyrrole-1,4-diones show improved solubility in THF and DMF .

Advanced Research Questions

Q. How do reaction mechanisms differ between traditional and high-pressure-assisted syntheses?

High-pressure conditions (1–3 GPa) accelerate [3+2] cycloadditions by lowering activation energy, favoring endo transition states. This method reduces side reactions (e.g., dimerization) compared to thermal approaches, as seen in cyclohepta[b]pyridine derivatives . Mechanistic studies using DFT calculations (e.g., B3LYP/6-31G*) can map electron density shifts during sulfanylation .

Q. How should researchers resolve contradictions in spectroscopic data across studies?

Contradictions often arise from solvent effects or tautomerism. For example, 13C^{13}C-NMR shifts for methylsulfanyl groups vary between 30–32 ppm in CDCl3_3 vs. 28–30 ppm in DMSO-d6_6. Cross-validation with X-ray data (e.g., R-factor < 0.05) and controlled solvent experiments are critical .

Q. What challenges arise during scale-up, and how can they be mitigated?

Scale-up issues include purification of regioisomers and exothermic side reactions. Flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (dioxane/DMF mixtures) improves purity. Process analytical technology (PAT) monitors intermediates in real-time .

Q. How do substituents influence the compound’s electronic properties and bioactivity?

Methylsulfanyl groups increase electron density at the pyrrole core, enhancing π-π stacking in biological targets. SAR studies on analogs (e.g., 3,6-diphenyl derivatives) show that electron-withdrawing groups (Cl, NO2_2) improve binding to enzymes like 5-HT receptors .

Q. What computational tools predict degradation pathways under physiological conditions?

Molecular dynamics (MD) simulations (AMBER or GROMACS) model hydrolysis of the methylsulfanyl group in aqueous buffers. QSPR models correlate logP values with oxidative stability, guiding storage conditions (e.g., inert atmosphere, −20°C) .

Methodological Guidelines

  • Synthetic Protocols : Follow ICH Q11 guidelines for critical quality attributes (CQAs) like enantiomeric excess (>98%) .
  • Data Reporting : Include crystallographic CIF files, NMR raw data (FID files), and HRMS spectra with ±5 ppm accuracy .
  • Ethical Compliance : Adhere to OECD 423 guidelines for acute toxicity screening in preclinical studies .

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